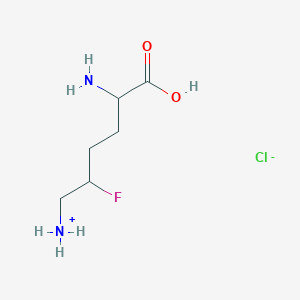

1H-Indol-2-amine hydrochloride

概要

説明

Synthesis Analysis

The synthesis of derivatives of 1H-Indol-2-amine hydrochloride involves diverse methodologies, highlighting the compound's adaptability in chemical synthesis. For instance, a study detailed the synthesis of 5-methyl-6-acetyl substituted indole and gramine through a process involving Diels-Alder cycloaddition, followed by acid-catalyzed cyclization and deprotection, yielding substituted indole derivatives (Kukuljan, Kranjc, & Perdih, 2016). Another method described involves the amination of aryl chlorides with aliphatic and aromatic amines, producing N-substituted indoles through a metal-free process (Beller, Breindl, Riermeier, & Tillack, 2001).

Molecular Structure Analysis

The molecular structure of 1H-Indol-2-amine hydrochloride derivatives is characterized by various spectroscopic and crystallographic techniques, providing insights into their molecular configurations. The structure of 1-(5-methyl-1H-indol-6-yl)ethan-1-one, a derivative, was elucidated using IR, 1H NMR, and mass spectroscopy, revealing detailed insights into its chemical environment (Kukuljan, Kranjc, & Perdih, 2016).

Chemical Reactions and Properties

1H-Indol-2-amine hydrochloride undergoes various chemical reactions, leading to a wide array of derivatives with diverse properties. For example, amine-induced rearrangements of bromo-indol-propanones highlight a pathway to α-substituted indole-3-acetamides and β-substituted tryptamines, showcasing the compound's versatility in synthetic chemistry (Sanchez & Parcell, 1990).

Physical Properties Analysis

The physical properties of 1H-Indol-2-amine hydrochloride derivatives, such as melting points and solubility, are crucial for their application in further chemical syntheses and applications. The structural evaluation, including melting point determination of synthesized derivatives, is essential for understanding their stability and reactivity under various conditions (Kukuljan, Kranjc, & Perdih, 2016).

Chemical Properties Analysis

The chemical properties, including reactivity towards various chemical agents and conditions, define the scope of applications of 1H-Indol-2-amine hydrochloride derivatives. Studies such as the palladium-/copper-catalyzed regioselective amination and chloroamination of indoles demonstrate the compound's reactivity and potential for creating a diverse set of molecules with varying functional groups (Liu, Gao, Shen, & Liang, 2011).

科学的研究の応用

N-Amination of Heterocycles : Monochloramine is effective for N-amination of pyrrole and indole-containing heterocycles, yielding high isolated yields, which may include compounds like 1H-Indol-2-amine hydrochloride (Hynes et al., 2004).

Hydroamination : Hydroamination of certain indole derivatives with dialkylamines leads to amino derivatives of Indole, useful in organic synthesis and potentially pharmaceutical applications (Sobenina et al., 2010).

Formation of Pyrimidoindoles : Reacting certain indole derivatives with aromatic amines results in hydrochlorides like 1H-Indol-2-amine hydrochloride, used in synthesizing pyrimido(1,2-a)indoles (Suzdalev et al., 2013).

Synthesis of Pyrroloindoles : A process involving 2-(pyrrol-1-yl)benzaldehydes and secondary amine hydrochlorides can synthesize 9-dialkylamino-9H-pyrrolo[1,2-a]indoles, indicating a potential route involving 1H-Indol-2-amine hydrochloride (Kobayashi et al., 2006).

Antitumor Agents : 1H-Indol-2-amine hydrochloride derivatives show potential as DNA intercalators with selective anti-tumor activities, indicating their application in cancer research (Yin et al., 2007).

Aminobenzylation of Aldehydes : A one-pot aminobenzylation process provides rapid access to amines for bioactive natural products and pharmaceuticals, where 1H-Indol-2-amine hydrochloride could be a key intermediate (Wang et al., 2018).

Selective Amidation : The selective 3-amidation of 1H-indoles, possibly including 1H-Indol-2-amine hydrochloride, allows direct entry to biologically important 3-aminoindoles (Ortiz et al., 2017).

Synthesis of Isoindoloindoles : An efficient method for synthesizing substituted 6H-isoindolo[2,1-a]indol-6-ones, important in pharmacology, might involve intermediates like 1H-Indol-2-amine hydrochloride (Liu et al., 2017).

Palladium-Catalyzed Amination : The synthesis of 1-acetyl indolecarboxylates via palladium-catalyzed amination of aryl C-H bonds indicates possible applications for 1H-Indol-2-amine hydrochloride (Clagg et al., 2016).

Safety And Hazards

将来の方向性

特性

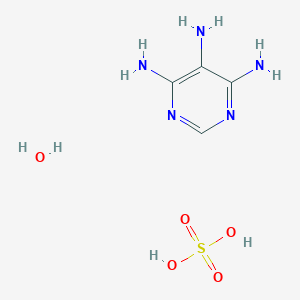

IUPAC Name |

1H-indol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.ClH/c9-8-5-6-3-1-2-4-7(6)10-8;/h1-5,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKSXSUBAADKKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

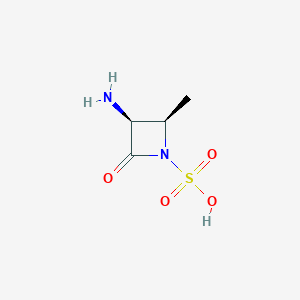

C1=CC=C2C(=C1)C=C(N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80958131 | |

| Record name | 1H-Indol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80958131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indol-2-amine hydrochloride | |

CAS RN |

36946-70-0 | |

| Record name | 1H-Indol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80958131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate](/img/structure/B14921.png)